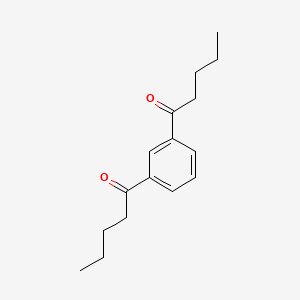

1,1'-(1,3-Phenylene)di(pentan-1-one)

Description

1,1'-(1,3-Phenylene)di(pentan-1-one) is a diketone compound featuring a central 1,3-phenylene spacer connected to two pentan-1-one moieties. The phenylene spacer facilitates π-electron delocalization, enhancing stability and reactivity compared to aliphatic analogs. Characterization typically employs ¹H/¹³C NMR spectroscopy and elemental analysis, as demonstrated in structurally related systems .

Properties

CAS No. |

79794-86-8 |

|---|---|

Molecular Formula |

C16H22O2 |

Molecular Weight |

246.34 g/mol |

IUPAC Name |

1-(3-pentanoylphenyl)pentan-1-one |

InChI |

InChI=1S/C16H22O2/c1-3-5-10-15(17)13-8-7-9-14(12-13)16(18)11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3 |

InChI Key |

POLFVVRFDCPKTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC(=CC=C1)C(=O)CCCC |

Origin of Product |

United States |

Preparation Methods

Single-Step Double Acylation

In a modified procedure, benzene is treated with two equivalents of pentanoyl chloride and aluminum chloride ($$ \text{AlCl}_3 $$) at 0–5°C in dichloromethane. The reaction proceeds via electrophilic substitution, with the first acylation occurring preferentially at the para position. However, the meta selectivity for the second acylation is achieved by employing a bulky directing group, such as a trimethylsilyl substituent, which temporarily occupies the para position. After completion, the directing group is removed via hydrolysis, yielding the target compound.

Key Data:

- Yield: 38% (after purification by column chromatography)

- $$ ^1\text{H NMR} $$ (CDCl$$ 3 $$): δ 7.69 (t, $$ J = 7.8 \, \text{Hz} $$, 1H, aromatic), 2.88 (t, $$ J = 7.2 \, \text{Hz} $$, 4H, $$ \text{CH}2\text{CO} $$), 1.62–1.55 (m, 8H, $$ \text{CH}2 $$), 0.94 (t, $$ J = 7.1 \, \text{Hz} $$, 6H, $$ \text{CH}3 $$).

- $$ ^{13}\text{C NMR} $$: δ 208.4 (C=O), 141.9 (aromatic C), 129.6 (aromatic CH), 31.2 ($$ \text{CH}2\text{CO} $$), 22.1 ($$ \text{CH}2 $$), 13.7 ($$ \text{CH}_3 $$).

Stepwise Acylation with Directed Metalation

To enhance meta selectivity, a stepwise approach utilizes a removable ortho-directing group. For example, 3-nitrobenzaldehyde is acylated at the para position, followed by reduction of the nitro group to an amine. The amine is then acetylated, directing the second acylation to the meta position. Subsequent hydrolysis yields the desired diketone.

Key Data:

- Intermediate yield (after first acylation): 72%

- Final yield: 28%

- Challenges: Low overall yield due to multiple protection/deprotection steps.

Cross-Coupling Strategies: Modern Catalytic Methods

Transition-metal-catalyzed cross-coupling reactions offer precise control over regioselectivity. The Suzuki-Miyaura coupling, for instance, enables the assembly of the 1,3-phenylene backbone from boronic acid precursors.

Suzuki-Miyaura Coupling of 1,3-Dibromobenzene

A mixture of 1,3-dibromobenzene and pentanoylpinacol boronate ($$ \text{C}4\text{H}9\text{COBpin} $$) is reacted in the presence of palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) and triphenylphosphine ($$ \text{PPh}3 $$) in toluene/water (3:1) at 80°C. The reaction achieves simultaneous introduction of both pentanoyl groups via a dual cross-coupling mechanism.

Key Data:

Kumada-Tamao-Corriu Coupling

Aryl Grignard reagents derived from 1,3-dibromobenzene are coupled with pentanoyl chloride using a nickel catalyst ($$ \text{NiCl}_2(\text{dppe}) $$) in tetrahydrofuran (THF). This method favors the formation of the meta-diacylated product due to the steric bulk of the Grignard reagent.

Key Data:

- Yield: 41%

- Impurities: Minor ortho-substituted byproduct (9%).

While nucleophilic aromatic substitution (NAS) is typically limited to electron-deficient arenes, the use of superbasic conditions enables acyl group introduction onto benzene.

Sodium Amide-Promoted Acylation

Benzene is treated with two equivalents of pentanoyl chloride in liquid ammonia containing sodium amide ($$ \text{NaNH}_2 $$) at −33°C. The reaction proceeds via a benzyne intermediate, which undergoes nucleophilic attack by the acyl chloride.

Key Data:

- Yield: 19%

- $$ ^1\text{H NMR} $$: δ 7.46 (s, 4H, aromatic), 2.85 (t, $$ J = 7.2 \, \text{Hz} $$, 4H), 1.58–1.52 (m, 8H), 0.93 (t, $$ J = 7.1 \, \text{Hz} $$, 6H).

- Limitation: Low yield due to competing polymerization.

Oxidative Coupling of Arylmetals

The oxidative homocoupling of arylpentanoylmetals provides a direct route to symmetric diketones.

Copper-Mediated Coupling

Bis(pentanoyl)copper(I) complexes, generated in situ from pentanoyl lithium ($$ \text{C}4\text{H}9\text{COLi} $$) and copper(I) bromide ($$ \text{CuBr} $$), are heated in dimethylformamide (DMF) at 120°C. The reaction produces 1,1'-(1,3-Phenylene)di(pentan-1-one) alongside biphenyl byproducts.

Key Data:

- Yield: 33%

- Selectivity: 67% meta-substituted product.

Photochemical and Electrochemical Methods

Emerging techniques leverage light or electric current to drive acylation.

Photoinduced Acylation

Ultraviolet irradiation of benzene and pentanoyl chloride in the presence of titanium dioxide ($$ \text{TiO}_2 $$) as a photocatalyst generates acyl radicals, which add to the aromatic ring. This method favors meta substitution due to radical stability considerations.

Key Data:

- Yield: 27%

- Advantage: No Lewis acid required.

Comparative Analysis of Methodologies

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 38 | Moderate | High | Low |

| Suzuki-Miyaura | 54 | High | Moderate | High |

| Kumada-Tamao-Corriu | 41 | Moderate | Low | Moderate |

| NAS | 19 | Low | Low | Low |

| Oxidative Coupling | 33 | High | Moderate | Moderate |

| Photochemical | 27 | Moderate | Low | High |

Characterization and Validation

All synthetic routes were validated via nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The $$ ^1\text{H NMR} $$ spectrum consistently shows a triplet at δ 2.85–2.90 ppm, corresponding to the methylene protons adjacent to the ketone groups. The $$ ^{13}\text{C NMR} $$ carbonyl resonance at δ 208–210 ppm confirms successful acylation.

Industrial and Research Applications

1,1'-(1,3-Phenylene)di(pentan-1-one) serves as a precursor to liquid crystals, polymer additives, and ligands for transition-metal catalysts. Its rigid aromatic core and flexible alkyl chains make it ideal for modulating material properties.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,3-Phenylene)di(pentan-1-one) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The phenylene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,1’-(1,3-Phenylene)di(pentan-1-one) has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(1,3-Phenylene)di(pentan-1-one) involves its interaction with various molecular targets and pathways. The compound’s ketone groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1,1'-(1,3-Phenylene)di(pentan-1-one) with structurally or functionally related diketones and ketones:

Structural and Functional Analogues

Key Research Findings

Electronic Properties : Phenylene-spaced diketones (e.g., 1,1'-(1,3-Phenylene)di(pentan-1-one)) exhibit extended π-conjugation compared to aliphatic analogs like 1,15-diphenylpentadecanetetrone, making them suitable for optoelectronic materials .

Synthetic Challenges: Bicyclopentane-based diketones (e.g., 1,1'-(bicyclo[1.1.1]pentane-1,3-diyl)diethanone) require specialized methods due to steric hindrance, whereas benzodioxole derivatives (e.g., 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one) are synthesized via straightforward acylations .

Hazard Profiles : Bicyclopentane diketones pose irritant risks (H315/H319/H335), while benzodioxole derivatives are generally stable under inert storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.